molecular formula C19H20N4O B2547803 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide CAS No. 1797721-29-9

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2547803
CAS No.: 1797721-29-9
M. Wt: 320.396
InChI Key: ZWMBEARBMXOCIP-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide and its derivatives have been instrumental in Alzheimer's disease research. For example, a derivative, [18F]FDDNP, has been used with positron emission tomography (PET) to localize and monitor the development of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique is expected to significantly aid in diagnostic assessment and treatment monitoring for Alzheimer's disease (Shoghi-Jadid et al., 2002).

Heterocyclic Chemistry

The compound plays a role in the synthesis of various heterocycles, important in pharmaceutical chemistry. Heterocycles such as naphthoand benzopyranopyrimidines, which include compounds with antibacterial, fungicidal, and antiallergic activities, can be synthesized using derivatives of this compound. These syntheses often involve complex reactions with various reagents, highlighting the compound's versatility in creating medically significant molecules (Osyanin et al., 2014).

Sigma Receptor Research

Certain derivatives of this compound have been studied for their affinity and selectivity at sigma receptors. These compounds have demonstrated potential as tools for PET experiments and have shown antiproliferative activity in rat C6 glioma cells, indicating possible applications in tumor research and therapy (Berardi et al., 2005).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been synthesized and characterized, showing evidence of hexacoordinate tin centers in certain triorganotin halides. This research expands the understanding of the structural and electronic properties of organotin compounds, which are important in various industrial and pharmaceutical applications (Koten et al., 1992).

Electrochemistry

The compound has applications in electrochemistry, particularly in the development of chemically modified electrodes. For instance, a derivative, 3-β-naphthoyl-toluidine blue O, has been used for the electrocatalytic oxidation of nicotinamide adenine dinucleotide (NADH), demonstrating the potential of these compounds in biochemical sensing and analysis (Persson, 1990).

Fluorescent Probes for β-Amyloid

Derivatives of this compound have been synthesized as fluorescent probes for β-amyloid, showing high binding affinities. These probes are valuable in the molecular diagnosis of Alzheimer’s disease, contributing to the understanding and tracking of amyloid-related pathologies (Fa et al., 2015).

Proton Sponges and Fluorescent Analogues

Some derivatives, such as 10-dimethylamino derivatives of benzo[h]quinoline, have been examined for their basicity and luminescence, distinguishing them from colorless analogs. These compounds offer insights into the properties of proton sponges and their potential applications in various fields including fluorescence technologies and base-catalyzed reactions (Pozharskii et al., 2016).

Chemosensors for Metal Ions

The compound has been used in the synthesis of chemosensors for metal ions. For instance, a derivative was synthesized for the detection of Al(3+) ions, based on inhibited excited-state intramolecular proton transfer, demonstrating its potential in metal ion sensing and environmental monitoring (Ding et al., 2013).

Safety and Hazards

The safety and hazards of similar compounds have been documented in safety data sheets. For instance, dimethylaminoethyl chloride hydrochloride is considered hazardous and can cause skin and eye irritation, respiratory irritation, and is suspected of causing genetic defects .

Future Directions

The future directions for similar compounds involve their use in various applications. For instance, 4-N,N-Dimethylaminopyridine (DMAP) has been developed for the selective oxidation of methyl aromatics, exhibiting higher catalytic activity than other pyridine analogues .

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-11-15(22-19(21-13)23(2)3)12-20-18(24)17-10-6-8-14-7-4-5-9-16(14)17/h4-11H,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMBEARBMXOCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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